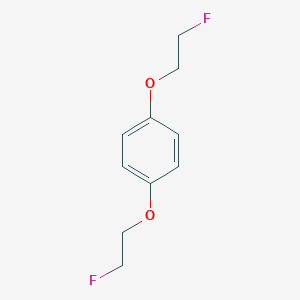

1,4-Bis(2-fluoroethoxy)benzene

Description

Properties

CAS No. |

123644-40-6 |

|---|---|

Molecular Formula |

C10H12F2O2 |

Molecular Weight |

202.2 g/mol |

IUPAC Name |

1,4-bis(2-fluoroethoxy)benzene |

InChI |

InChI=1S/C10H12F2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |

InChI Key |

ZHSZKQOTXYZORT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCF)OCCF |

Canonical SMILES |

C1=CC(=CC=C1OCCF)OCCF |

Synonyms |

1,4-BIS(2-FLUOROETHOXY)-BENZENE |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis 2 Fluoroethoxy Benzene and Its Analogs

General Synthetic Strategies for Aryl Ethers

The formation of the aryl ether bond (C-O) is a cornerstone of organic synthesis. Two principal strategies dominate this field: the reaction of phenolic precursors with alkylating agents and the displacement of a halogen from an aromatic ring by an alcohol.

Etherification Reactions involving Phenolic Precursors

The Williamson ether synthesis is a classical and widely used method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comyoutube.com It involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comlibretexts.org In the context of aryl ethers, a phenoxide acts as the nucleophile. The phenoxide is typically generated in situ by treating a phenol (B47542) with a strong base, such as sodium hydride (NaH). youtube.comlibretexts.org The choice of the alkyl halide is crucial; primary halides are preferred as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.com

Another significant method is the Ullmann condensation, which is particularly useful for synthesizing diaryl ethers. rsc.orgwikipedia.org This reaction traditionally involves the coupling of a phenol with an aryl halide using stoichiometric amounts of copper at high temperatures. wikipedia.orgbeilstein-journals.org Modern advancements have led to the development of catalytic systems using copper salts (e.g., CuI or Cu₂O) with various ligands, which allows the reaction to proceed under milder conditions and with greater functional group tolerance. rsc.orgbeilstein-journals.orgorganic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, providing an efficient route to diaryl ethers. rsc.org

Halogen-Displacement Reactions on Halobenzene Derivatives

Nucleophilic aromatic substitution (SNAr) offers a direct route to aryl ethers by displacing a halogen from an aromatic ring with an alkoxide. bris.ac.ukacs.org This reaction is most effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (typically fluorine or chlorine). researchgate.netstanford.edu The reaction proceeds through a Meisenheimer complex intermediate. researchgate.net Aryl fluorides are often the best substrates for SNAr reactions due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. stanford.edu

For aryl halides that are not sufficiently activated for SNAr, transition-metal-catalyzed cross-coupling reactions are the preferred method. The Buchwald-Hartwig and Ullmann-type reactions are prominent examples. rsc.orgbeilstein-journals.org The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling has become a powerful tool for forming aryl ethers from a wide range of aryl halides and alcohols, including those with steric hindrance. rsc.orgacs.org Similarly, copper-catalyzed Ullmann-type couplings can be used to react aryl halides with alcohols to form aryl alkyl ethers, often requiring specific ligands to facilitate the reaction under milder conditions. google.com

Synthesis of 1,4-Bis(2-fluoroethoxy)benzene

The synthesis of the target compound, this compound, can be approached in two primary ways: by modifying the ethoxy side chains of a pre-existing benzene (B151609) diether or, more commonly, by constructing the fluoroethoxy groups directly onto a benzene-based precursor.

Fluorination Approaches in the Ethoxy Moiety

The direct fluorination of an existing ethoxy group on a benzene ring is a challenging synthetic transformation. Methods for fluorinating hydrocarbon analogues often result in low yields of the desired product. sibran.ru For instance, direct fluorination with elemental fluorine or electrochemical fluorination can lead to a mixture of products and are often not selective. sibran.ru A more targeted approach would involve the synthesis of 1,4-di(hydroxyethoxy)benzene followed by a deoxofluorination reaction using a reagent like diethylaminosulfur trifluoride (DAST). However, the more common and efficient method is to introduce the fluoroalkoxy group as a complete unit.

Incorporation of the Fluoroethoxy Group onto the Benzene Ring

The most direct and widely employed method for synthesizing this compound is through a Williamson-type ether synthesis. This involves the reaction of hydroquinone (B1673460) with a 2-fluoroethyl electrophile. A common precursor for this reaction is 1-bromo-2-fluoroethane. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

A similar strategy has been successfully used for the synthesis of the analogous compound, 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345), where hydroquinone is reacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) in acetone with potassium carbonate as the base, achieving a high yield. prepchem.com Another approach involves the reaction of 1,4-dibromobenzene (B42075) with a 2-fluoroethoxide, often generated from 2-fluoroethanol (B46154) and a strong base like sodium hydride. This reaction may require a copper catalyst, similar to an Ullmann condensation, to facilitate the displacement of the aryl bromides. google.comgoogle.com

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield |

| Hydroquinone | 1-Bromo-2-fluoroethane | K₂CO₃, Acetone, Reflux | This compound | Good |

| Hydroquinone | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | K₂CO₃, Acetone, Reflux | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 88% prepchem.com |

| 1,4-Dibromobenzene | 2,2,2-Trifluoroethanol | NaH, Cupric Bromide, DMF, 100°C | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 99% google.com |

Synthesis of Fluorinated Benzene Ether Analogs and Derivatives

The synthetic methodologies described can be extended to a wide range of fluorinated benzene ether analogs and derivatives. For example, monosubstituted fluoroalkoxybenzenes can be prepared by reacting a monohydric phenol with a fluoroalkyl halide or by the SNAr reaction of an activated fluoroarene with an alcohol. Palladium-catalyzed cross-coupling reactions have also been employed to synthesize various fluorinated alkyl aryl ethers, demonstrating broad functional group tolerance. acs.org

The synthesis of polyfluorinated aryl ethers can be achieved through several routes. For instance, the reaction of catechols with polyfluoroalkyl p-toluenesulfonates can yield polyfluoroalkoxybenzene derivatives. sci-hub.se The synthesis of more complex structures, such as those containing multiple aromatic rings or different substitution patterns, often relies on palladium-catalyzed coupling reactions. tandfonline.com Furthermore, the direct fluorination of aromatic rings using reagents like cesium fluorooxysulfate (CsSO₄F) can introduce fluorine atoms onto a pre-existing alkoxybenzene, typically favoring ortho-substitution. fluorine1.ru

The versatility of these synthetic methods allows for the creation of a diverse library of fluorinated benzene ether analogs with tailored electronic and physical properties for various applications.

Strategies for Mono- and Polyfluorinated Alkoxy Substituents

The synthesis of aromatic ethers with mono- and polyfluorinated alkoxy groups involves several strategic approaches. These methods are crucial for creating compounds like this compound, where the fluorine atoms can significantly alter properties such as metabolic stability and cell membrane permeability. sioc-journal.cn

A primary method for introducing fluoroalkoxy groups is through nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective on highly fluorinated aromatic substrates, where the fluorine atoms activate the ring towards substitution by nucleophiles like alcoholates. ekb.eg The reactions are often regioselective, which is advantageous for constructing specific isomers. nih.gov

Another common strategy is the Williamson ether synthesis , which involves the reaction of a phenoxide with a fluoroalkyl halide or sulfonate. For instance, hydroquinone can be reacted with a suitable 2-fluoroethylating agent. A variation of this involves reacting 1,4-dibromobenzene with a fluoroalkoxide, often in the presence of a copper catalyst to facilitate the reaction. google.com

Direct fluoroalkoxylation methods that form the C–O bond are also gaining prominence. These can involve the reaction of phenols with fluoroalkylating agents. sioc-journal.cn For polyfluorinated substituents, reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate are employed due to their high reactivity. prepchem.com The choice of strategy depends on the desired level of fluorination, the starting materials available, and the required reaction conditions. sioc-journal.cnnih.gov

Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene and related compounds

The synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene, a key intermediate for pharmaceuticals like flecainide, is well-documented. google.comgoogleapis.com The common methods start from either hydroquinone or a 1,4-dihalobenzene and introduce the 2,2,2-trifluoroethoxy groups.

One established method involves the reaction of hydroquinone with 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetone, using potassium carbonate as a base. This reaction proceeds at reflux over 24 hours to yield the desired product. prepchem.com An alternative approach reacts 1,4-dibromobenzene with sodium 2,2,2-trifluoroethoxide, formed in situ from sodium hydride and 2,2,2-trifluoroethanol, in N,N-dimethylformamide (DMF) with a cuprous iodide catalyst. google.comgoogle.com

Detailed synthetic parameters for these reactions are summarized in the table below.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Potassium carbonate, 2,2,2-trifluoroethyl trifluoromethanesulfonate | Acetone | Reflux, 24 hours | 88% | prepchem.com |

| 1,4-Dibromobenzene | Sodium hydride, 2,2,2-trifluoroethanol, Cuprous iodide | N,N-Dimethylformamide | Reflux, 4 hours | 80% | google.com |

These methods provide high yields of 1,4-bis(2,2,2-trifluoroethoxy)benzene, which serves as a crucial building block for further chemical transformations. googleapis.com

Synthesis of Radiosubstituted Analogs (e.g., [¹⁸F]-Fluoroethoxy derivatives)

Radiolabeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are essential for molecular imaging techniques like Positron Emission Tomography (PET). frontiersin.org The synthesis of [¹⁸F]-fluoroethoxy derivatives allows for the in-vivo tracking and quantification of biological processes. mdpi.com

The introduction of the ¹⁸F label is typically achieved via nucleophilic substitution using [¹⁸F]fluoride. A common and versatile precursor for this is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs), which is highly reactive towards phenolic hydroxyl groups. dntb.gov.uaresearchgate.net This building block is prepared from ethylene (B1197577) glycol ditosylate and [¹⁸F]fluoride and then reacted with a suitable precursor, such as a molecule with a free hydroxyl group, to attach the [¹⁸F]fluoroethoxy moiety. researchgate.net

The radiosynthesis must be rapid to minimize radioactive decay (¹⁸F half-life is ~110 minutes) and produce high radiochemical yields to be suitable for clinical applications. frontiersin.org For example, the synthesis of ¹⁸F-labeled tyrosine derivatives for PET imaging has been achieved with decay-corrected yields ranging from 5-34%. nih.gov The general scheme involves reacting a precursor molecule with an ¹⁸F-fluoroethylating agent like [¹⁸F]FEtOTs in the presence of a base. researchgate.net

| Radiotracer Type | Labeling Agent | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluoroethoxy-arenes | 2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs) | Phenolic compounds | High reactivity with phenols, amines, and thiols. | dntb.gov.uaresearchgate.net |

| [¹⁸F]FPEB | [K₂₂₂][¹⁸F]F, K₂CO₃ | Aryl-chloro or nitro precursors | Used for imaging mGluR5 receptors in the central nervous system. | mdpi.com |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | [¹⁸F]Fluoride | Tyrosine derivatives | Used as an imaging agent in oncology. | nih.gov |

Purification and Isolation Techniques (e.g., High-Performance Liquid Chromatography)

The purification of this compound and its analogs is critical to ensure the removal of unreacted starting materials, by-products, and solvents, yielding a product of high purity. Common purification methods include recrystallization and column chromatography. prepchem.comsmolecule.com

For the non-radioactive compounds, purification can be achieved by adding a solvent like hexane (B92381) to the crude residue to precipitate the solid product, which is then collected by filtration. prepchem.comgoogle.com Recrystallization from a suitable solvent system, such as ethanol/water, can further enhance purity. googleapis.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of these types of small molecules. nih.govopenaccessjournals.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their polarity. nih.gov In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. hplc.eu

HPLC is indispensable in the purification of radiolabeled compounds, where it is used to separate the desired radiotracer from unlabeled precursors and radioactive impurities. mdpi.comnih.gov This ensures high radiochemical purity, which is a strict requirement for PET imaging agents. The identity and purity of the final product are typically confirmed by comparing its retention time with that of a non-radioactive standard. mdpi.com The versatility and efficiency of HPLC make it a standard tool in both process development and quality control for these fluorinated compounds. openaccessjournals.com

Spectroscopic and Analytical Characterization of 1,4 Bis 2 Fluoroethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of 1,4-bis(2-fluoroethoxy)benzene, offering insights into its molecular structure through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic and the fluoroethoxy protons. Due to the para-substitution, the benzene (B151609) ring possesses a high degree of symmetry, resulting in all four aromatic protons being chemically equivalent. This equivalence should lead to a single signal for these protons.

The protons of the two equivalent fluoroethoxy groups (-O-CH₂-CH₂-F) would exhibit more complex signals due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons adjacent to the oxygen atom (H-α) are expected to appear as a triplet, being coupled to the two adjacent protons of the fluorinated methylene group (H-β). The methylene protons adjacent to the fluorine atom (H-β) are anticipated to show a more complex pattern, a doublet of triplets, resulting from coupling to both the adjacent methylene protons (H-α) and the fluorine atom. Protons on carbons directly attached to an aromatic ring generally appear in the 6.5-8.0 PPM range. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| Ar-H | ~6.8 - 7.2 | Singlet (s) |

| -O-CH₂- (H-α) | Downfield region | Triplet (t) |

| -CH₂-F (H-β) | Further downfield due to F | Doublet of Triplets (dt) |

Note: The chemical shifts are estimations based on typical values for similar structural motifs.

In a proton-decoupled ¹³C NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. The symmetry of this compound simplifies its spectrum. It is expected to show four distinct signals: two for the aromatic carbons and two for the fluoroethoxy carbons.

The two carbon atoms of the benzene ring directly bonded to the fluoroethoxy groups (C-1 and C-4) are equivalent and will produce one signal. The four other aromatic carbons (C-2, C-3, C-5, and C-6) are also equivalent to each other and will give a separate signal. Carbons in an aromatic ring typically absorb in the 120-150 ppm range. libretexts.orglibretexts.org The two methylene carbons of the side chains (-O-CH₂-CH₂-F) are chemically distinct and will therefore result in two additional signals. The carbon atom bonded to the fluorine will experience a strong deshielding effect and its signal will be split into a doublet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Signal Assignment | Predicted Chemical Shift Range (ppm) |

|---|---|

| Ar-C (C-1, C-4) | 140 - 160 |

| Ar-C (C-2, C-3, C-5, C-6) | 110 - 130 |

| -O-CH₂- | 60 - 80 |

| -CH₂-F | 80 - 90 |

Note: These are approximate chemical shift ranges based on general principles of ¹³C NMR spectroscopy.

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as both fluorine atoms are in identical chemical environments. This signal is anticipated to be a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂-F). For monofluoroethoxy analogues, the ¹⁹F signal for CF₂ groups is expected to appear in the upfield region of approximately -120 to -130 ppm.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| -CH₂-F | ~ -120 to -130 | Triplet (t) |

Note: The chemical shift is an estimated value relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key absorptions include those from the aromatic ring and the fluoroethoxy side chains. The para-substitution pattern on the benzene ring gives rise to a characteristic C-H out-of-plane bending vibration. For para-substituted benzene rings, this C-H wag generally falls between 860 and 790 cm⁻¹. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 libretexts.org |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Ring Stretch | 1600 - 1585 and 1500 - 1400 libretexts.org |

| C-O (Ether) Stretch | 1300 - 1000 |

| C-F Stretch | 1100 - 1000 |

| Para-substituted C-H Out-of-Plane Bend | 860 - 790 spectroscopyonline.com |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

High-resolution mass spectrometry is used to determine the precise molecular formula of a compound by measuring its exact mass. For this compound, with the molecular formula C₁₀H₁₂F₂O₂, the calculated exact mass of the molecular ion [M]⁺ can be determined. Analysis of the fragmentation pattern would likely show cleavage of the ether linkages and loss of fragments related to the fluoroethoxy side chain.

Table 5: Calculated Molecular Mass for this compound

| Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₀H₁₂F₂O₂ | 202.0799 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would provide a retention time characteristic of its volatility and interaction with the stationary phase of the chromatographic column. Following separation, mass spectrometry would generate a fragmentation pattern that is unique to the molecule's structure.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic ethers. Key fragmentation processes would likely include:

Alpha-cleavage: Scission of the C-C bond adjacent to the ether oxygen, leading to the loss of a CH₂F radical.

Cleavage of the ether bond: Breakage of the C-O bond, which could occur on either side of the oxygen atom.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the side chain is long enough, though less likely to be the primary pathway for this compound.

Fragmentation of the aromatic ring: The stable benzene ring would likely remain intact in many fragments, but some fragmentation is possible.

By analogy with simpler 1,4-dialkoxybenzenes like 1,4-dimethoxybenzene (B90301) and 1,4-diethoxybenzene (B87031), the molecular ion peak (M⁺) for this compound would be expected to be prominent. The mass spectrum of 1,4-dimethoxybenzene shows a strong molecular ion peak at m/z 138, and its fragmentation is dominated by the loss of a methyl group (CH₃) to give a peak at m/z 123, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 95. Similarly, 1,4-diethoxybenzene exhibits a molecular ion at m/z 166, with significant fragments resulting from the loss of an ethyl group (C₂H₅) and subsequent rearrangements.

For this compound (molar mass: 202.18 g/mol ), the mass spectrum would be anticipated to show a molecular ion peak at m/z 202. Key fragments would likely be observed at:

m/z 155, corresponding to the loss of a fluoroethoxy group (-OCH₂CH₂F).

m/z 109, representing the hydroquinone (B1673460) cation radical, formed by the loss of both fluoroethoxy groups.

Fragments resulting from the cleavage of the fluoroethoxy side chain.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin of Fragment |

| 202 | [C₁₀H₁₂F₂O₂]⁺ | Molecular Ion (M⁺) |

| 155 | [C₈H₇FO₂]⁺ | Loss of a fluoroethyl radical (-CH₂CH₂F) |

| 109 | [C₆H₅O]⁺ | Loss of a fluoroethoxy radical and subsequent rearrangement |

This table is predictive and based on the fragmentation patterns of analogous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase LC would likely be employed, where the compound would be separated based on its hydrophobicity.

In LC-MS, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually result in less fragmentation compared to EI in GC-MS, often producing a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). For this compound, this would correspond to a strong signal at m/z 203 in the positive ion mode.

Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the [M+H]⁺ ion, providing further structural information. The fragmentation in MS/MS would likely involve the loss of neutral molecules, such as a molecule of fluoroethene (CH₂=CHF).

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound. For a pure sample of this compound, with the molecular formula C₁₀H₁₂F₂O₂, the theoretical elemental composition can be calculated. This data is crucial for confirming the empirical and molecular formula of a synthesized compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 59.41 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 6.00 |

| Fluorine | F | 19.00 | 2 | 38.00 | 18.79 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.82 |

| Total | 202.22 | 100.00 |

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a material. For this compound, TGA would reveal its decomposition temperature and provide information about the volatility and thermal degradation profile.

Aromatic ethers are generally known for their high thermal stability. For instance, poly(p-phenylene ether) exhibits good thermal stability, with decomposition typically beginning at temperatures above 350°C. While this compound is a smaller molecule and not a polymer, its aromatic core and ether linkages suggest it would be a relatively thermally stable compound. It is expected to be stable up to a certain temperature, after which a sharp decrease in mass would be observed on the TGA thermogram, corresponding to its volatilization and/or decomposition. The presence of fluorine atoms may also influence its thermal stability.

X-ray Crystallography and Structural Elucidation

Based on the structures of other 1,4-dialkoxybenzene derivatives, the molecule of this compound is expected to have a planar or near-planar benzene ring. The two fluoroethoxy groups would be situated at the para positions of the ring. The conformation of the fluoroethoxy side chains would be of particular interest, as rotation around the C-O and C-C bonds would be possible. The crystal packing would likely be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···F or C-H···O hydrogen bonds.

Reactivity and Reaction Mechanisms of 1,4 Bis 2 Fluoroethoxy Benzene

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The general mechanism involves a two-step process: first, the aromatic π-electron system attacks an electrophile (E+) in a slow, rate-determining step to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com In the second, fast step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the ring's aromaticity and yielding the substituted product. libretexts.orgbyjus.combyjus.com

Inductive Effect : The oxygen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect. Furthermore, the fluorine atom on the ethoxy chain is highly electronegative, further enhancing this electron-withdrawing pull through the sigma bonds.

Resonance Effect : The oxygen atom adjacent to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron donation via resonance is a powerful activating effect.

For alkoxy groups (-OR), the resonance effect typically outweighs the inductive effect, making them activating groups and ortho, para-directors. youtube.comyoutube.com This is because the lone pairs on the oxygen can effectively stabilize the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho or para positions. In the case of 1,4-bis(2-fluoroethoxy)benzene, the two substituents are para to each other, meaning all available positions for substitution (2, 3, 5, and 6) are ortho to one fluoroethoxy group and meta to the other. The powerful ortho-directing influence of the activating alkoxy groups will direct incoming electrophiles to these available positions.

The electron-withdrawing nature of the fluorine atom likely makes the -OCH₂CH₂F group less activating than a simple ethoxy group, but the directing effect remains dominated by the oxygen's resonance contribution. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the fluoroethoxy groups.

A pertinent example can be found in the Friedel-Crafts acylation of the closely related compound, 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345). This reaction demonstrates the directing effect of the alkoxy groups, yielding the acetyl group at a position ortho to one of the substituents. google.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1,4-bis(2,2,2-trifluoroethoxy)benzene, Acetyl chloride | Aluminum chloride (AlCl₃) | 1,2-dichloroethane | Stirred for 4 hours at 25°C | 2-acetyl-1,4-bis(2,2,2-trifluoroethoxy)benzene | 73% |

The mechanism for EAS on this compound follows the established two-step pathway. masterorganicchemistry.com Let's consider the acylation reaction as an example.

Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.

Nucleophilic Attack and Formation of the Arenium Ion : The π-electrons of the benzene ring attack the acylium ion. This attack occurs at one of the carbons ortho to a fluoroethoxy group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, can be stabilized by a fourth resonance structure involving a lone pair from the adjacent ether oxygen. This additional stabilization is why the reaction is directed to the ortho position and does not occur at the meta position.

Deprotonation to Restore Aromaticity : A weak base, such as the [AlCl₄]⁻ complex, removes the proton from the carbon that was attacked by the electrophile. This regenerates the aromatic π-system and yields the final product, 2-acetyl-1,4-bis(2-fluoroethoxy)benzene. byjus.com

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is fundamentally different from EAS and has stringent requirements. The SNAr reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqscienceinfo.com First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Second, the leaving group is expelled, and the aromaticity of the ring is restored.

For this reaction to occur, two conditions must generally be met:

The presence of a good leaving group (typically a halide) on the aromatic ring.

The presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgbyjus.com

This compound does not meet these criteria. It lacks a suitable leaving group on the benzene ring and its fluoroethoxy substituents are activating, not strongly deactivating. Therefore, this compound is not expected to undergo SNAr reactions under typical conditions.

The fluoroethoxy chains contain sp³-hybridized carbon atoms, which can potentially undergo nucleophilic substitution reactions (SN1 or SN2). study.comyoutube.comlibretexts.org In the 2-fluoroethoxy group (-OCH₂CH₂F), a nucleophile could theoretically attack either the carbon bonded to the oxygen or the carbon bonded to the fluorine.

However, several factors make such reactions unfavorable:

Ether Linkage : The C-O bond of the ether is strong and the alkoxide (ArO⁻) that would be formed is a poor leaving group, making cleavage at this position difficult.

Fluorine as a Leaving Group : The fluoride (B91410) ion (F⁻) is a very poor leaving group in SN1 and SN2 reactions because it is a strong base (the pKa of its conjugate acid, HF, is ~3.2). youtube.com Successful nucleophilic substitution at an sp³ carbon requires a good leaving group.

Consequently, direct nucleophilic substitution on the intact fluoroethoxy side chains of this compound is not a facile process and is generally not observed under standard SN1/SN2 conditions.

Transformations of the Ethoxy Chains (e.g., Acylation, Chlorination)

While direct acylation of the ether side chains is not a common transformation, chlorination can be achieved under specific conditions. The side chains of alkoxybenzenes can undergo free-radical halogenation, typically at the α-carbon (the carbon adjacent to the oxygen atom), as this position is activated towards radical formation. libretexts.org

This type of reaction is not an ionic substitution but proceeds via a free-radical chain mechanism, usually initiated by UV light or a radical initiator. google.com

The general mechanism for the chlorination of the side chain would be:

Initiation : UV light or a chemical initiator generates chlorine radicals (Cl•) from chlorine gas (Cl₂).

Propagation :

A chlorine radical abstracts a hydrogen atom from the α-carbon of a fluoroethoxy chain, forming HCl and a carbon-centered radical. This radical is stabilized by the adjacent oxygen atom.

This carbon radical then reacts with a molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain.

Termination : The reaction stops when radicals combine with each other.

Applying this to this compound, chlorination would be expected to yield 1-(1-chloro-2-fluoroethoxy)-4-(2-fluoroethoxy)benzene as a primary product.

| Reaction Type | Reagents | Initiator | Expected Product | Mechanism |

|---|---|---|---|---|

| Side-Chain Chlorination | Cl₂ | UV light or Radical Initiator (e.g., AIBN) | α-chloro-substituted ether | Free-Radical Chain Reaction |

Ring-Opening Metathesis and Related Reactions of the Benzene Core

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented research on the ring-opening metathesis or related ring-opening reactions involving the benzene core of this compound. The aromatic benzene ring is characterized by a high degree of stability due to the delocalization of its π-electrons, which makes it generally unreactive towards ring-opening metathesis under standard conditions.

Olefin metathesis, a reaction involving the redistribution of alkene bonds, is typically catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock. wikipedia.org These catalysts are highly effective for the ring-opening of strained cyclic olefins, a process known as Ring-Opening Metathesis Polymerization (ROMP). nih.gov However, the high resonance energy of the benzene ring presents a significant thermodynamic barrier to reactions that would disrupt its aromaticity.

Consequently, there are no specific research findings, detailed reaction mechanisms, or data tables available to report for the ring-opening metathesis of the benzene core of this compound. The reactivity of the benzene ring in this and similar compounds is typically dominated by electrophilic aromatic substitution reactions, where the aromatic character of the ring is preserved. msu.edu

Derivatives and Analogs of 1,4 Bis 2 Fluoroethoxy Benzene

Structurally Modified Fluoroethoxybenzene Compounds

Modifications to the fluoroethoxy side chains of 1,4-bis(2-fluoroethoxy)benzene represent a primary strategy for altering its characteristics. These modifications can range from changing the number of fluorine atoms to extending the chain length or incorporating other atoms.

Increasing the degree of fluorination on the ethoxy groups significantly impacts the electronic properties of the benzene (B151609) ring. The strong electron-withdrawing nature of fluorine atoms can enhance the stability and modify the reactivity of the molecule.

1,4-Bis(2,2,2-trifluoroethoxy)benzene (B1331345) : This derivative is a notable example where each ethoxy group is terminated with a trifluoromethyl group. prepchem.comgoogle.com It serves as a key intermediate in the synthesis of pharmaceuticals, such as the antiarrhythmic agent flecainide. The synthesis of this compound can be achieved by reacting hydroquinone (B1673460) with 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) in the presence of potassium carbonate. prepchem.com Another synthetic route involves the reaction of 1,4-dibromobenzene (B42075) with 2,2,2-trifluoroethanol. google.com A derivative, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, has been investigated for its potential to enhance the efficiency of organic solar cells. chemicalbook.com

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene : In this analog, the ethoxy chains are more heavily fluorinated. This increased fluorination further enhances the electron-withdrawing effect and can influence intermolecular interactions and material properties.

Below is a comparative table of these structurally modified compounds.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 123644-40-6 | C10H12F2O2 | Parent compound with single fluorine on each ethoxy group. |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | C10H8F6O2 | Enhanced electron-withdrawing properties; precursor for pharmaceuticals like flecainide. |

| 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene | 3832-65-3 | C10H6F8O2 | Higher degree of fluorination, further modifying electronic properties. guidechem.comscbt.com |

| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 1147737-68-5 | C18H24F6O2 | Additive in organic solar cells to reduce charge carrier recombination. chemicalbook.com |

Introducing longer chains, such as poly(ethylene glycol) (PEG), is a common chemical strategy known as PEGylation. This modification is widely used to improve the solubility, stability, and pharmacokinetic properties of molecules. nih.govmdpi.com While specific examples of direct PEGylation of this compound are not extensively detailed, the principles of PEGylation can be applied to its derivatives. For instance, fluoro-pegylated curcumin (B1669340) derivatives have been synthesized to improve their stability and ability to cross the blood-brain barrier for potential applications in imaging Alzheimer's disease. nih.gov

The synthesis of PEG derivatives often involves a stepwise addition of monomer units, such as tetraethylene glycol, to a solid support. nih.gov This allows for the creation of monodisperse PEGs of specific lengths. researchgate.net The terminal hydroxyl groups of PEG can be converted to other functional groups to facilitate conjugation with molecules like this compound. expresspolymlett.com

Derivatives with Extended π-Conjugated Systems

Extending the π-conjugated system of the central benzene ring by adding unsaturated linkages and aromatic groups can lead to materials with interesting optical and electronic properties, suitable for applications in optoelectronics and as fluorescent probes.

Styrylbenzene derivatives : These compounds feature vinyl linkages connecting the central benzene ring to other aromatic systems. 1,4-Bis(styryl)benzene derivatives are known for their use as optical brightening agents. google.com The synthesis of these compounds can be achieved through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. For example, reacting a 1,4-xylylenephosphonic acid ester derivative with benzaldehyde (B42025) derivatives can produce 1,4-bis-styryl-benzene compounds. google.com An ionic 1,4-bis(styryl)benzene derivative has been developed as a fluorescent probe for mercury detection in water. mdpi.com

Phenylethynyl analogs : These analogs contain carbon-carbon triple bonds (ethynyl linkages) that extend the conjugation. 1,4-Bis(phenylethynyl)benzene and its derivatives have been extensively studied for their applications in liquid crystals. nih.gov The introduction of different substituents on the terminal phenyl rings allows for the fine-tuning of properties such as thermal behavior, and optical and dielectric anisotropy. nih.gov The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.gov

The table below summarizes some examples of these extended π-conjugated systems.

| Compound Class | Linkage Type | Key Properties and Applications |

| Styrylbenzene Analogs | C=C (vinyl) | Optical brighteners, fluorescent probes. google.commdpi.com |

| Phenylethynyl Analogs | C≡C (ethynyl) | Liquid crystals with high optical anisotropy. nih.gov |

A fluorophore is a chemical compound that can re-emit light upon light excitation. wikipedia.org The this compound moiety can be incorporated into larger molecular structures to create novel fluorophores. The fluoroethoxy groups can modulate the electronic properties and, consequently, the fluorescence characteristics of the resulting molecule.

Fluorophores are designed for a variety of applications, including cellular imaging and as sensors. researchgate.netnih.gov The properties of a fluorophore, such as its excitation and emission wavelengths, quantum yield, and photostability, are determined by its chemical structure. wikipedia.orgthermofisher.com Common families of fluorophores include xanthene derivatives (like fluorescein (B123965) and rhodamine), cyanine (B1664457) derivatives, and coumarin (B35378) derivatives. wikipedia.org

By attaching the this compound unit to a known fluorophore scaffold, it is possible to create new fluorescent materials. For example, the electron-withdrawing nature of the fluoroethoxy groups could be used to tune the emission wavelength of a donor-pi-acceptor type fluorophore. The synthesis of such complex molecules often involves covalent binding reactions, such as the formation of amide bonds from succinimide (B58015) esters or reactions with isothiocyanates to label amino groups. nih.gov

Heterocyclic Ring Incorporations and Fused Systems

The central benzene ring of this compound can be incorporated into larger, more complex structures that include heterocyclic rings or are part of a fused aromatic system. Introducing fused benzene rings or other heterocyclic systems can significantly alter the electronic structure and steric profile of the molecule. science.gov

For example, the synthesis of fused tetracycles with a benzene core can be achieved through intramolecular [2+2+2] cycloadditions of macrocyclic precursors. science.gov While specific examples starting from this compound are not prevalent, this compound could serve as a building block for such syntheses. The fluoroethoxy groups would be carried through the synthetic sequence, imparting their electronic influence on the final fused system. Such modifications could be used to develop novel materials for organic electronics or as ligands in coordination chemistry.

Metal Complexes and Coordination Chemistry of Derivatives

Extensive research into the coordination chemistry of derivatives of this compound has not yielded specific examples of metal complexes directly incorporating this ligand. However, the broader field of coordination chemistry has seen significant investigation into structurally analogous bis-functionalized benzene ligands, particularly those featuring nitrogen-donor groups such as imidazole (B134444) and triazole moieties in place of the fluoroethoxy groups. These analogous compounds provide valuable insight into the potential coordination behavior of this compound derivatives.

The flexible nature of ligands like 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) and 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (btx) allows them to adopt various conformations, leading to a diverse range of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net These ligands have been successfully coordinated with a variety of transition metal ions, including Co(II), Ni(II), Zn(II), and Cd(II), to form multidimensional structures. figshare.comnih.govresearchgate.net

For instance, the bix ligand has been shown to form a three-dimensional porous framework with Co(II) ions. figshare.com In this structure, the cobalt centers adopt a slightly distorted octahedral geometry, and the bix ligands act as linkers, connecting the metal ions. figshare.com Similarly, coordination polymers of Ni(II) with bix and cyclohexane-1,4-dicarboxylate have been synthesized, resulting in two-dimensional arrays where the nickel center has a distorted square-pyramidal geometry. nih.gov

Derivatives of btx have also been employed in the construction of novel metal-organic frameworks. A fluorinated analog, 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene (Fbtz), has been coordinated with Mn(II), Co(II), Fe(II), and Cu(II) ions, demonstrating that the ligand's conformation and the resulting network architecture can be influenced by the choice of metal ion, counteranions, and solvent systems. rsc.org

The coordination of these analogous ligands is not limited to simple metal salts. Mixed-ligand systems, where a bis-functionalized benzene derivative is used in conjunction with other organic linkers like carboxylates, have also been explored. This approach has led to the formation of complex structures with interesting properties, such as a zinc(II) coordination polymer with luminescent properties. rsc.org

The table below summarizes selected examples of metal complexes formed with derivatives of 1,4-bis-functionalized benzenes, illustrating the variety of metals, coordination geometries, and resulting structures.

| Ligand | Metal Ion | Coordination Geometry of Metal | Resulting Structure |

| 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) | Co(II) | Distorted Octahedral | 3D porous framework figshare.com |

| 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) | Ni(II) | Distorted Square-Pyramidal | 2D array nih.gov |

| 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) & 3-(2,4-di-carboxyphenoxy)phthalic acid | Co(II) | - | 3D framework researchgate.net |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (btx) & 1,4-naphthalenedicarboxylic acid | Co(II) | - | 3D 10-connected framework researchgate.net |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (btx) & 5-hydroxyisophthalic acid | Co(II) | - | 2D network researchgate.net |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (btx) & 5-nitroisophthalic acid | Mn(II) | - | 2D layer researchgate.net |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (btx) | Zn(II) | - | 3D framework researchgate.net |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene (Fbtz) | Mn(II), Co(II), Fe(II), Cu(II) | - | 3D frameworks rsc.org |

While the specific coordination chemistry of this compound derivatives remains an area for future exploration, the extensive research on analogous bis-functionalized benzene ligands provides a strong foundation for predicting their potential to form a rich variety of metal-organic complexes and materials.

Insufficient Published Research on "this compound" for Requested Applications

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific, published research on the advanced applications of the chemical compound This compound .

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided, which includes its use in:

Fluorescent probes for Aβ amyloid detection

Radiotracers for Positron Emission Tomography (PET) imaging

Polymeric materials and liquid crystals

Organic Light-Emitting Diodes (OLEDs)

Specific roles as a synthetic intermediate

The search results did not yield verifiable research findings, data tables, or detailed examples of its use in these highly specialized areas. The information available is limited to listings on chemical supplier websites, which suggest its potential as an intermediate for pharmaceuticals or liquid crystals without providing citations to primary research.

It is important to note that a structurally similar compound, 1,4-bis(2,2,2-trifluoroethoxy)benzene , is more extensively documented. Research on this trifluoro- analogue shows its role as a key intermediate in the synthesis of more complex molecules, such as the antiarrhythmic medication flecainide.

Given the strict requirement for scientifically accurate content based on diverse and authoritative sources, an article on "this compound" conforming to the requested outline cannot be produced at this time. Should you be interested in an article on the researched applications of its analogue, 1,4-bis(2,2,2-trifluoroethoxy)benzene , please advise.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Bis(2-fluoroethoxy)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. React 1,4-dihydroxybenzene with 2-fluoroethyl halides (e.g., bromide or iodide) under alkaline conditions (e.g., K₂CO₃ in DMF). Optimization involves precise stoichiometric control (1:2.2 molar ratio for dihydroxybenzene:fluoroethyl halide), elevated temperatures (60–80°C), and phase-transfer catalysts like tetrabutylammonium bromide. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) ensures >95% purity. Validate reaction progress using TLC and confirm purity via GC-MS with a DB-5 capillary column .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile:water 70:30 mobile phase, UV detection at 254 nm) and ¹H/¹⁹F NMR (CDCl₃ solvent, δ ~4.6 ppm for -OCH₂CF₂- protons). Elemental analysis confirms stoichiometry (C, H, F content). For trace impurities, employ high-resolution mass spectrometry (HRMS) in ESI+ mode. Cross-validate thermal stability via differential scanning calorimetry (DSC) to detect decomposition thresholds .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Use nitrile gloves, ANSI Z87.1-rated goggles, and fume hoods for handling. Store in amber glass vials under argon at 4°C to prevent photodegradation. For spills, adsorb with vermiculite and dispose as halogenated waste. Avoid inhalation using NIOSH-approved N95 respirators. Emergency protocols include immediate 15-minute eye irrigation with saline and dermal decontamination with polyethylene glycol .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-31G** level to calculate frontier molecular orbitals (HOMO-LUMO gap) and dipole moments. For nonlinear optical properties, use MP2 corrections to estimate hyperpolarizability (β). Solvent effects (e.g., acetonitrile) are modeled via the polarizable continuum model (PCM). Validate against experimental UV-Vis spectra (TD-DFT) and compare with analogous compounds like 1,4-dimethoxybenzene .

Q. What experimental designs are suitable for investigating the photochemical decomposition pathways of this compound?

- Methodological Answer : Conduct steady-state photolysis at 254 nm in anhydrous acetonitrile under nitrogen. Monitor degradation via UV-Vis spectroscopy (200–400 nm) and identify radicals using spin-trapping EPR with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). Quantify acidic byproducts (e.g., HF) via acid-base titration with 0.01 M NaOH. Degradation products are characterized via HPLC-MS (C18 column, 0.1% formic acid in mobile phase) and GC-MS (EI mode, m/z 50–500) .

Q. What strategies resolve contradictory crystallographic data when determining the solid-state structure of fluorinated aromatic ethers?

- Methodological Answer : For disordered structures, apply twin refinement in SHELXL-2018 using HKLF5 format. Model electron density with 3D EDMA (Electron Density Map Analysis) and validate hydrogen bonding via PLATON’s ADDSYM to detect pseudo-symmetry. Compare experimental XRD data (Mo-Kα radiation, λ = 0.71073 Å) with DFT-optimized geometries to resolve discrepancies in bond lengths (e.g., C-F vs. C-O distances) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.